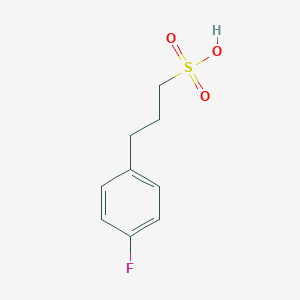

3-(4-Fluorophenyl)propane-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)propane-1-sulfonic acid is an organic compound with the molecular formula C₉H₁₁FO₃S and a molecular weight of 218.245 g/mol . This compound features a fluorophenyl group attached to a propane-1-sulfonic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)propane-1-sulfonic acid typically involves the sulfonation of 3-(4-Fluorophenyl)propane. This can be achieved through the reaction of 3-(4-Fluorophenyl)propane with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)propane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

Reduction: The fluorophenyl group can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate esters, while substitution reactions can produce various substituted phenyl derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. It can be utilized in the preparation of specialty chemicals and materials, where its sulfonic acid group can facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes

The synthesis of 3-(4-Fluorophenyl)propane-1-sulfonic acid typically involves:

- Sulfonation of 3-(4-Fluorophenyl)propane using reagents like sulfur trioxide or chlorosulfonic acid.

- Controlled conditions to optimize yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency.

Biological Research

In biological contexts, this compound has been explored for its role in:

- Enzyme inhibition studies : The compound can interact with enzymes, providing insights into enzyme kinetics and mechanisms.

- Protein-ligand interactions : Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for studying binding affinities between proteins and small molecules.

Pharmaceutical Applications

The structural features of this compound position it as a potential intermediate in drug synthesis. Its fluorinated phenyl group may enhance the lipophilicity of drug candidates, potentially improving their pharmacokinetic properties.

Case Studies

- Research has indicated that compounds similar to this compound exhibit valuable pharmaceutical properties, such as inhibiting cancer proliferation and treating conditions like amyloidosis .

Agricultural Chemicals

The compound may also find applications in the formulation of agricultural chemicals. Its properties could be leveraged to develop herbicides or pesticides that require specific solubility or reactivity profiles.

Mécanisme D'action

The mechanism by which 3-(4-Fluorophenyl)propane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chlorophenyl)propane-1-sulfonic acid

- 3-(4-Bromophenyl)propane-1-sulfonic acid

- 3-(4-Methylphenyl)propane-1-sulfonic acid

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)propane-1-sulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in certain chemical and biological applications .

Activité Biologique

3-(4-Fluorophenyl)propane-1-sulfonic acid is an organic compound characterized by its sulfonic acid functional group and a para-fluorophenyl substituent. This compound is notable for its potential biological activities, which stem from its unique chemical structure. The presence of the fluorine atom may influence its lipophilicity and interaction with biological targets, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₁F O₃S

- Molecular Weight : 206.25 g/mol

- Structure : The compound features a propane backbone with a sulfonic acid group and a para-fluorophenyl substituent, which enhances its solubility in water.

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its potential therapeutic applications and interactions with various biological systems.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfonic acid group plays a crucial role in its interaction with biological membranes and proteins. The fluorine atom may enhance binding affinities to certain receptors or enzymes, potentially leading to varied pharmacological effects.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to the disruption of bacterial cell membranes due to its amphipathic nature.

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are needed to confirm these findings.

- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several commonly used antibiotics, suggesting potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHSGVLXLYLMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCS(=O)(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627945 |

Source

|

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-33-1 |

Source

|

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.